molecular formula C20H21N3O4S B2845890 N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide CAS No. 1448056-33-4

N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide

Cat. No. B2845890
CAS RN: 1448056-33-4
M. Wt: 399.47
InChI Key: VOQJOEFIZASIMP-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Synthesis in Organic Chemistry

Research by Amano and Nishiyama (2006) explored oxidative synthesis methods for azacyclic derivatives, which are critical in the synthesis of complex bioactive substances. Their work demonstrates the utility of hypervalent iodine species and electrochemical generation techniques in creating these derivatives, providing a foundation for synthesizing compounds with intricate structures similar to the one mentioned【Amano & Nishiyama, 2006】(https://consensus.app/papers/synthesis-derivatives-application-hypervalent-iodine-amano/8d5accdaae535b8f9431fa1dcc7ab82b/?utm_source=chatgpt).

Intramolecular Hydrogen Bonding in Drug Design

Martínez-Martínez et al. (1998) investigated the synthesis and structural properties of oxamide derivatives, focusing on intramolecular hydrogen bonding. Such studies are crucial in drug design and development, as hydrogen bonding plays a significant role in the stability and activity of pharmaceutical compounds【Martínez-Martínez et al., 1998】(https://consensus.app/papers/threecenter-intramolecular-hydrogen-bonding-oxamide-martínezmartínez/236f7ff3067a5668b17eb342ca9e7e76/?utm_source=chatgpt).

Antimicrobial Applications

Helal et al. (2013) synthesized novel propionamide derivatives and evaluated their antibacterial and antifungal activities. Their work highlights the potential for compounds with structural similarities to the one to be used as antimicrobial agents, showcasing the importance of such compounds in medicinal chemistry and pharmacology【Helal et al., 2013】(https://consensus.app/papers/synthesis-characterization-types-helal/7e39c9991d0f59b5af4f60b028ea4c8b/?utm_source=chatgpt).

Bioinorganic Chemistry and Cobalt Complexes

Singh, Das, and Dhakarey (2009) explored the bioinorganic relevance of cobalt(II) complexes with thiophene-derived Schiff bases. Their research contributes to understanding how metal complexes can be utilized in biological systems, potentially offering insights into the catalytic or therapeutic applications of compounds like N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide【Singh, Das, & Dhakarey, 2009】(https://consensus.app/papers/bioinorganic-relevance-some-cobaltii-complexes-singh/e81b15f11a635bc0b2164174d9c2e164/?utm_source=chatgpt).

Polymorphic Modifications in Material Science

Shishkina et al. (2018) investigated polymorphic modifications of a carboxamide compound, revealing its diuretic properties and potential as a hypertension remedy. This study illustrates the significance of polymorphism in pharmaceutical sciences, affecting the bioavailability and efficacy of drugs【Shishkina et al., 2018】(https://consensus.app/papers/modifications-1hpyrrolo321ijquinoline5carboxamide-shishkina/2e86f38eb1485e78854a8a67ab572685/?utm_source=chatgpt).

properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-27-16(13-4-6-28-11-13)10-21-19(25)20(26)22-15-7-12-3-2-5-23-17(24)9-14(8-15)18(12)23/h4,6-8,11,16H,2-3,5,9-10H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQJOEFIZASIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-methoxy-2-(thiophen-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

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